molecular formula C4H8N2O4S B14180171 1-Methylpyrazole;sulfuric acid CAS No. 917872-09-4

1-Methylpyrazole;sulfuric acid

Cat. No.: B14180171
CAS No.: 917872-09-4
M. Wt: 180.19 g/mol
InChI Key: LHWYKPYGDXYADI-UHFFFAOYSA-N
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Description

1-Methylpyrazole is a heterocyclic organic compound containing a pyrazole ring with a methyl group attached to the nitrogen atom at position 1. Sulfuric acid, a strong mineral acid, is often used in conjunction with 1-methylpyrazole in various chemical reactions. The combination of these two compounds can lead to the formation of various derivatives with significant applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrazole can be synthesized through various methods, including the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method involves the reaction of methylhydrazine with acetylacetone under acidic conditions to form 1-methylpyrazole .

Industrial Production Methods: In industrial settings, 1-methylpyrazole is often produced using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylpyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Derivatives of 1-methylpyrazole are explored for their potential use in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylpyrazole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The specific pathways involved depend on the particular derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 1-Methylpyrazole is unique due to the presence of the methyl group, which can influence its reactivity and the types of derivatives that can be formed. This makes it a valuable compound in the synthesis of various chemical and pharmaceutical products .

Properties

CAS No.

917872-09-4

Molecular Formula

C4H8N2O4S

Molecular Weight

180.19 g/mol

IUPAC Name

1-methylpyrazole;sulfuric acid

InChI

InChI=1S/C4H6N2.H2O4S/c1-6-4-2-3-5-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4)

InChI Key

LHWYKPYGDXYADI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=N1.OS(=O)(=O)O

Origin of Product

United States

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